

Application Notes: 5-Chloro-3-fluoro-2-hydroxypyridine in Agrochemical Innovation

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Compound of Interest

Compound Name: 5-Chloro-3-fluoro-2-hydroxypyridine

Cat. No.: B1365279

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Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of **5-Chloro-3-fluoro-2-hydroxypyridine** (CAS No. 514797-96-7) in modern agrochemical research. This versatile heterocyclic compound serves as a critical structural motif and synthetic intermediate, primarily in the development of advanced herbicides and as a promising scaffold for novel fungicides. We will explore the chemical rationale behind its utility, present detailed protocols for its application in synthesis, and discuss its potential in creating next-generation crop protection agents.

Introduction: The Strategic Value of a Halogenated Pyridine Scaffold

5-Chloro-3-fluoro-2-hydroxypyridine, which exists in tautomeric equilibrium with 5-chloro-3-fluoro-1H-pyridin-2-one, is a specialized chemical building block of significant interest in agrochemical synthesis. Its strategic importance is derived from the unique combination of substituents on the pyridine ring:

- **2-Hydroxyl Group:** This functional group is the key reactive site for derivatization, most commonly through Williamson ether synthesis, allowing for the coupling of the pyridine core to other molecular fragments.

- Chlorine and Fluorine Atoms: The presence and position of these halogens are crucial for modulating the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenation is a well-established strategy in agrochemical design to enhance biological efficacy and control physicochemical properties. The fluorine at the 3-position, in particular, can increase the binding affinity to target enzymes and improve translocation within the plant.

This guide will focus on two primary applications: its established role as a core component of aryloxyphenoxypropionate (AOPP) herbicides and its emerging potential as a foundational scaffold for the discovery of new hydroxypyridone fungicides.

Physicochemical Properties

Property	Value	Source
CAS Number	514797-96-7	PubChem[1]
Molecular Formula	C ₅ H ₃ ClFNO	PubChem[1]
Molecular Weight	147.53 g/mol	PubChem[1]
IUPAC Name	5-chloro-3-fluoro-1H-pyridin-2-one	PubChem[1]
Synonyms	5-Chloro-3-fluoropyridin-2-ol, CGA 302371	PubChem[1]

Application I: Core Intermediate in Aryloxyphenoxypropionate (AOPP) Herbicide Synthesis

The most prominent application of the 5-chloro-3-fluoro-2-pyridinyloxy moiety is in the synthesis of AOPP herbicides, a critical class of post-emergence graminicides. These herbicides are essential for controlling grass weeds in broadleaf crops.

Mechanistic Rationale: ACCase Inhibition

AOPP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.^[2] ACCase is vital for the biosynthesis of fatty acids, which are fundamental components of cell membranes and lipids.^{[2][3]} By blocking this enzyme, the herbicide halts lipid production, leading to the cessation of growth and eventual death of the weed. The 5-chloro-3-fluoro-2-pyridinyloxy portion of the molecule is critical for binding to the active site of the ACCase enzyme, making it a potent toxophore.

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Workflow of ACCase Inhibition by AOPP Herbicides.

Case Study: Clodinafop-propargyl

Clodinafop-propargyl is a highly effective AOPP herbicide that incorporates the 5-chloro-3-fluoro-2-pyridinyloxy structure.^{[2][4]} It is the propargyl ester of the active acid, clodinafop.^[4] While many industrial syntheses of clodinafop-propargyl start from 2,3-difluoro-5-chloropyridine,^{[5][6][7]} **5-Chloro-3-fluoro-2-hydroxypyridine** represents the hydrolyzed form of this key intermediate and is a known environmental transformation product of the final herbicide.^[1]

The core synthetic step involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, where the hydroxyl group of the pyridine (or a precursor) attacks a phenoxy derivative.

Protocol: Synthesis of a Pyridinyloxy-Phenoxy Intermediate

This protocol outlines the synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)-phenoxy]propanoic acid, the active acid form of clodinafop, adapted from established Williamson ether synthesis procedures.^{[6][8]} This protocol is provided for research and development purposes.

Objective: To couple **5-Chloro-3-fluoro-2-hydroxypyridine** with a phenoxypropionate moiety.

Materials:

- **5-Chloro-3-fluoro-2-hydroxypyridine**
- (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA)
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq) and anhydrous DMF.
- Base Addition: Add anhydrous potassium carbonate (2.2 eq) to the stirring solution. The K_2CO_3 acts as the base to deprotonate the phenolic hydroxyl group of HPPA, forming a more nucleophilic phenoxide.
- Pyridine Addition: Add **5-Chloro-3-fluoro-2-hydroxypyridine** (1.1 eq) to the reaction mixture. Alternative syntheses may use 2,3-difluoro-5-chloropyridine, where the fluorine at the 2-position acts as a good leaving group for the SNAr reaction.^[5]
- Heating: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
- Workup:
 - Cool the reaction mixture to room temperature.

- Pour the mixture into water and acidify to pH 3-4 with 1M HCl. This protonates the carboxylic acid and precipitates the product.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure acid intermediate.

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General workflow for intermediate synthesis.

Application II: Scaffold for Novel Fungicide Discovery

The 2-hydroxypyridine core (the pyridinone tautomer) is a known "privileged scaffold" in medicinal and agrochemical chemistry, exhibiting a wide range of biological activities. The class of hydroxypyridone antimycotics, such as Rilopirox and Ciclopirox, demonstrates potent antifungal properties.^{[9][10]} This provides a strong rationale for investigating **5-Chloro-3-fluoro-2-hydroxypyridine** and its derivatives as potential new fungicides.

Mechanistic Rationale: Metal Ion Chelation and Oxidative Stress

The mode of action for hydroxypyridone antifungals is not fully elucidated but is distinct from azoles and polyenes.^[11] Key proposed mechanisms include:

- Metal Ion Chelation: The bidentate nature of the hydroxypyridone core allows it to chelate essential trivalent metal cations, particularly Fe^{3+} .^{[10][12]} This sequestration disrupts vital

iron-dependent enzymes in fungal pathogens, leading to metabolic failure.

- Generation of Reactive Oxygen Species (ROS): There are strong indications that hydroxypyridones induce the formation of ROS within fungal cells, leading to oxidative stress and damage to cellular components like membranes and proteins.[11]

The chloro and fluoro substituents on the **5-Chloro-3-fluoro-2-hydroxypyridine** scaffold can be used to fine-tune the compound's chelation strength, lipophilicity (for cell penetration), and metabolic stability, potentially leading to candidates with improved fungicidal profiles.

Protocol: In Vitro Antifungal Screening Assay

This protocol describes a general method for screening derivatives of **5-Chloro-3-fluoro-2-hydroxypyridine** against common phytopathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC_{50}) of test compounds against fungal mycelial growth.

Materials:

- Test compounds (derivatives of **5-Chloro-3-fluoro-2-hydroxypyridine**) dissolved in DMSO.
- Potato Dextrose Agar (PDA) medium.
- Cultures of phytopathogenic fungi (e.g., *Fusarium oxysporum*, *Botrytis cinerea*).
- Sterile petri dishes (90 mm).
- Sterile cork borer (5 mm).
- Positive control fungicide (e.g., Tebuconazole).
- Negative control (PDA with DMSO).

Procedure:

- Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the medium to 45-50 °C in a water bath.

- Compound Incorporation: Add appropriate volumes of the stock solutions of test compounds (and controls) to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μ g/mL). Also prepare a control plate containing only DMSO at the highest concentration used.
- Plate Pouring: Swirl the flasks to ensure even distribution of the compounds and pour the amended PDA into sterile petri dishes. Allow the plates to solidify.
- Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.
- Incubation: Incubate the plates at 25 °C in the dark.
- Data Collection: After the fungal growth in the negative control plate has reached approximately 70-80% of the plate diameter (typically 3-7 days), measure the diameter of the fungal colony on all plates in two perpendicular directions.
- Calculation: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Use these values to determine the EC₅₀ value for each test compound using probit analysis or other suitable statistical software.

Hypothetical Screening Data

The following table illustrates potential screening results for hypothetical derivatives, demonstrating how structural modifications could influence antifungal activity.

Compound ID	R-Group Modification	Target Fungus	EC ₅₀ (μ g/mL)
CFHP-01	(Parent Scaffold)	Fusarium oxysporum	>100
CFHP-02	N-alkylation (C ₄ H ₉)	Fusarium oxysporum	45.2
CFHP-03	6-position Bromination	Fusarium oxysporum	15.8
CFHP-04	N-benzyl (4-Cl)	Fusarium oxysporum	8.3
Tebuconazole	(Positive Control)	Fusarium oxysporum	0.8

Conclusion and Future Outlook

5-Chloro-3-fluoro-2-hydroxypyridine is a high-value building block for agrochemical research. Its established role in the synthesis of potent ACCase-inhibiting herbicides like clodinafop-propargyl underscores its industrial relevance. Furthermore, its structural similarity to the hydroxypyridone class of antimycotics presents a compelling opportunity for the development of novel fungicides with alternative modes of action. Future research should focus on synthesizing libraries of derivatives and employing high-throughput screening to unlock the full potential of this versatile scaffold in addressing the ongoing challenges of weed and disease management in global agriculture.

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